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molecular formula C16H14O4 B8655705 2,2'-(Ethane-1,2-diyl)dibenzoic acid

2,2'-(Ethane-1,2-diyl)dibenzoic acid

Cat. No. B8655705
M. Wt: 270.28 g/mol
InChI Key: FPHUCWKGLQCTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521160

Procedure details

Hydrogenation of (Z)-stilbene-2,2'-dicarboxylic acid bis-(2,3,4,5,6-penta-O-sulfo-D-glucit-1-ylamide) decasodium salt (see Example 76) as described under Example 10 gave 2,2'-ethylenedibenzoic acid bis-(2,3,4,5,6-penta-O-sulfo-D-glucit-1-ylamide) decasodium salt, [α]D20 -11.0° (c 0.5; water), MS: m/z 1617.2 (reconstructed M).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(/[CH:10]=[CH:11]\[C:12]2[C:13]([C:18]([OH:20])=[O:19])=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:2]([C:7]([OH:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH3:21][O:22][C@H:23]1[O:28][C@H:27]([CH2:29][O:30][S:31]([O-:34])(=[O:33])=[O:32])[C@@H:26]([O:35][C@@H:36]2[O:41][C@@H:40]([C:42]([OH:44])=[O:43])[C@@H:39]([O:45][C@H:46]3[O:51][C@H:50]([CH2:52][O:53][S:54]([O-:57])(=[O:56])=[O:55])[C@@H:49]([O:58][C@@H:59]4[O:64][C@H:63]([C:65]([OH:67])=[O:66])[C@@H:62]([O:68][C@H:69]5[O:74][C@H:73]([CH2:75][O:76][S:77]([O-:80])(=[O:79])=[O:78])[C@@H:72]([OH:81])[C@H:71]([OH:82])[C@H:70]5[NH:83][S:84]([O-:87])(=[O:86])=[O:85])[C@H:61]([OH:88])[C@H:60]4[OH:89])[C@H:48]([O:90][S:91]([O-:94])(=[O:93])=[O:92])[C@H:47]3[NH:95][S:96]([O-:99])(=[O:98])=[O:97])[C@H:38]([OH:100])[C@H:37]2[O:101][S:102]([O-:105])(=[O:104])=[O:103])[C@H:25]([OH:106])[C@H:24]1[NH:107][S:108]([O-:111])(=[O:110])=[O:109].[Na+:112].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[CH2:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]([OH:20])=[O:19])[CH2:10][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].[CH3:21][O:22][C@H:23]1[O:28][C@H:27]([CH2:29][O:30][S:31]([O-:34])(=[O:32])=[O:33])[C@@H:26]([O:35][C@@H:36]2[O:41][C@@H:40]([C:42]([OH:44])=[O:43])[C@@H:39]([O:45][C@H:46]3[O:51][C@H:50]([CH2:52][O:53][S:54]([O-:57])(=[O:56])=[O:55])[C@@H:49]([O:58][C@@H:59]4[O:64][C@H:63]([C:65]([OH:67])=[O:66])[C@@H:62]([O:68][C@H:69]5[O:74][C@H:73]([CH2:75][O:76][S:77]([O-:80])(=[O:78])=[O:79])[C@@H:72]([OH:81])[C@H:71]([OH:82])[C@H:70]5[NH:83][S:84]([O-:87])(=[O:85])=[O:86])[C@H:61]([OH:88])[C@H:60]4[OH:89])[C@H:48]([O:90][S:91]([O-:94])(=[O:93])=[O:92])[C@H:47]3[NH:95][S:96]([O-:99])(=[O:98])=[O:97])[C@H:38]([OH:100])[C@H:37]2[O:101][S:102]([O-:105])(=[O:104])=[O:103])[C@H:25]([OH:106])[C@H:24]1[NH:107][S:108]([O-:111])(=[O:110])=[O:109].[Na+:112].[Na+:112].[Na+:112].[Na+:112].[Na+:112].[Na+:112].[Na+:112].[Na+:112].[Na+:112].[Na+:112] |f:1.2.3.4.5.6.7.8.9.10.11,14.15.16.17.18.19.20.21.22.23.24|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)\C=C/C=1C(=CC=CC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC1=C(C(=O)O)C=CC=C1)C1=C(C(=O)O)C=CC=C1
Name
Type
product
Smiles
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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